molecular formula C13H13NO2S2 B14914644 2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid

2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid

Cat. No.: B14914644
M. Wt: 279.4 g/mol
InChI Key: WFNIYYBGSXOWTN-UHFFFAOYSA-N
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Description

2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid is a synthetic organic compound featuring a 2-phenylthiazole core linked to a propanoic acid chain via a thioether bond. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous pharmacologically active molecules . This specific molecular architecture, combining a heteroaromatic system with a carboxylic acid functional group, makes it a valuable intermediate for researchers in drug discovery and development. Thiazole derivatives, particularly those with a 2-phenyl substitution, have demonstrated significant potential in anticancer research. Compounds based on this scaffold have shown potent antiproliferative properties against various cancer cell lines, including lung adenocarcinoma (A549) and both drug-sensitive and multidrug-resistant small cell lung cancer models (H69 and H69AR) . The incorporation of the propanoic acid group may further enhance the molecule's properties by improving water solubility and providing a handle for further chemical modification, such as the formation of amides or esters, to explore structure-activity relationships. Beyond oncology, the 2-phenylthiazole core is found in molecules with diverse biological activities. Researchers have developed similar structures as inhibitors for specific enzymes, such as lanosterol 14α-demethylase (CYP51) for antifungal applications and α-glucosidase/α-amylase for investigating anti-diabetic therapies . The presence of the thioether linkage in this compound is also a point of interest, as such linkages can influence the compound's metabolic stability and electronic characteristics. This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds targeting a range of diseases or to study the biochemical pathways modulated by thiazole-based therapeutics. Product Use Note: This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C13H13NO2S2/c1-9(13(15)16)17-7-11-8-18-12(14-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16)

InChI Key

WFNIYYBGSXOWTN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenylthiazole-4-carboxylic Acid Methyl Ester

A representative procedure involves refluxing thiobenzamide (4.0 g, 29.2 mmol) with methyl bromopyruvate (7.6 g, 39 mmol) in tetrahydrofuran (THF) for 18 hours. After workup and purification, the thiazole ester is obtained in 77% yield. This method highlights the importance of polar aprotic solvents and extended reflux times for cyclization efficiency.

Functionalization of the Thiazole Core

To introduce the methylthio-propanoic acid moiety, the 4-position methyl group of the thiazole must undergo thiolation followed by alkylation. Chloromethylation, as demonstrated in the synthesis of methyl 2-(4-chloromethylphenyl)propionate, provides a viable pathway. Treating the thiazole intermediate with formaldehyde and hydrochloric acid under acidic conditions generates a chloromethyl intermediate, which is subsequently substituted with a thiol group.

Methylthio Group Introduction via Nucleophilic Substitution

Chloromethylation and Thiolation

Chloromethylation of 2-phenylthiazole-4-methyl derivatives can be achieved using formaldehyde and hydrochloric acid in the presence of sulfuric acid. For example, reacting 2-phenylpropionic acid with formaldehyde and HCl at 70–100°C for 10–30 hours yields chloromethylated intermediates. Subsequent treatment with sodium thiolate (NaSH) introduces the thiol group, which is methylated using methyl iodide or dimethyl sulfate.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : Elevated temperatures (70–100°C) enhance chloromethylation rates but risk side reactions such as over-chlorination.
  • Catalysts : Sulfuric acid acts as a Lewis acid catalyst, facilitating electrophilic substitution.
  • Solvent Systems : Mixed solvents like ethanol-water improve reagent solubility and reaction homogeneity.

Propanoic Acid Side Chain Coupling

Thioether Formation

The methylthio-propanoic acid chain is coupled to the thiazole core via a nucleophilic thioetherification. This involves reacting the thiazole-bound thiolate with bromopropanoic acid or its ester. For instance, treating 2-(chloromethyl)-2-phenylthiazole with potassium thioacetate generates a thioacetate intermediate, which is hydrolyzed to the thiol and alkylated with ethyl 3-bromopropanoate.

Ester Hydrolysis

The final step involves saponification of the propanoic acid ester. Using aqueous NaOH or HCl in refluxing ethanol converts the ester to the free carboxylic acid. For example, hydrolysis of methyl 2-phenylthiazole-4-carboxylate with 3 M HCl yields the carboxylic acid derivative in >90% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Hantzsch Cyclization Thiobenzamide + methyl bromopyruvate → Thiazole ester 77% High regioselectivity; Scalable Long reaction times (18+ hours)
Chloromethylation Formaldehyde/HCl → Chloromethyl intermediate 90% Industrial applicability; Low cost Corrosive reagents; Side reactions
Thioetherification Thiolate + bromopropanoate → Thioether 65–80% Mild conditions; High functional tolerance Requires anhydrous conditions

Industrial-Scale Considerations

Solvent and Waste Management

Ethanol and THF are preferred for their balance of polarity and low toxicity. Patent CN106349051A emphasizes solvent recovery under reduced pressure to minimize waste, a practice critical for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. This compound may activate or inhibit biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications
  • Compound 6a (): (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid replaces the phenyl-thiazole with a 4-oxo-thiazolidine scaffold. Synthesis involves a base-catalyzed reaction at room temperature (20–80 min), yielding a dihydrothiazole derivative .
  • Compound 6h (): 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)-propanoic acid incorporates a benzo[d]thiazole with a methoxy group. The electron-donating methoxy group increases lipophilicity, which may improve membrane permeability. HRMS data ([M+H]⁺: 364.0218) confirm its molecular formula (C17H14NO2S2Cl) .
Linkage Modifications
  • Compound 6d (): Features a triazole-thioether linkage instead of thiazole. Synthesis yields 81% with a liquid state at room temperature, contrasting with the crystalline target compound .
  • Famotidine Acid Impurity (): 3-[[2-(Diaminomethyleneamino)thiazol-4-yl]methylthio]propanoic acid includes a guanidine group, enhancing polar interactions. This derivative is a degradation product of the H2 antagonist Famotidine, highlighting the pharmacological relevance of thioether-linked thiazoles .
Substituent Effects
  • Compound 2b (): 2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid incorporates a trifluoromethylphenyl group. The electron-withdrawing CF3 group increases acidity (pKa ~3.5–4.0) and metabolic resistance. Synthesis requires 24-hour reflux with t-BuOK, indicating stability under basic conditions .
  • Compound 9 (): 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid includes a nitro group, which may enhance redox activity or serve as a hydrogen bond acceptor. IR spectra show a strong C=O stretch at 1724 cm⁻¹, consistent with the 4-oxo-thiazolidine core .

Physicochemical and Spectroscopic Properties

Compound Key Substituents HRMS [M+H]⁺ (Found) IR (C=O stretch, cm⁻¹) Yield (%)
Target Compound 2-Phenylthiazole, thioether N/A ~1720 (estimated) N/A
6h () 5-Methoxybenzo[d]thiazole 364.0218 1724 77
6d () 4-Methyl-1,2,4-triazole 264.0789 1721 81
Famotidine Impurity () Guanidine-thiazole 364.0227 N/A N/A

Notes:

  • The target compound’s estimated C=O stretch (~1720 cm⁻¹) aligns with analogs like 6h and 6d, suggesting similar electronic environments .
  • Yields for analogs range from 77–81%, indicating efficient synthetic routes for thioether-linked derivatives .

Biological Activity

2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid is a compound belonging to the thiazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on various research findings.

PropertyValue
Molecular FormulaC13H13NO2S2
Molecular Weight279.4 g/mol
IUPAC Name2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]propanoic acid
CAS Number380564-75-0
InChI KeyWFNIYYBGSXOWTN-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring's aromaticity enables it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. This compound may activate or inhibit biochemical pathways, leading to its observed biological effects.

Potential Mechanisms

  • Enzyme Inhibition : Acts as a cyclooxygenase inhibitor, reducing inflammation.
  • Cytokine Modulation : Influences the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound has potential against various bacterial strains and fungi.

Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory properties of similar thiazole derivatives, demonstrating that compounds with propanoic acid moieties significantly inhibited cyclooxygenase activity. In vivo studies showed a reduction in carrageenin-induced paw edema in rats, suggesting potent anti-inflammatory effects .

Case Studies

  • Study on Cyclooxygenase Inhibition : A series of experiments were conducted to assess the inhibition of prostaglandin H synthetase (cyclooxygenase). The results indicated that compounds with specific substitutions on the thiazole ring exhibited strong inhibition, correlating with reduced inflammation in animal models .
  • Cytokine Release in PBMCs : In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that at higher concentrations (100 µg/mL), the compound significantly decreased TNF-α production by 44–60%. This modulation of cytokine release indicates a promising avenue for therapeutic applications in inflammatory diseases .

Comparative Analysis

A comparison of this compound with other thiazole derivatives reveals its unique efficacy profile:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytokine Modulation
This compoundModerateStrongSignificant
Other Thiazole Derivative AHighModerateLow
Other Thiazole Derivative BLowHighModerate

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